Product packaging for 1-Benzyl-3,3-difluoropiperidine-4,4-diol(Cat. No.:CAS No. 1067914-81-1)

1-Benzyl-3,3-difluoropiperidine-4,4-diol

Número de catálogo: B1527629
Número CAS: 1067914-81-1
Peso molecular: 243.25 g/mol
Clave InChI: VUYVXSSPDOWKFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS: 1067914-81-1) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₅F₂NO₂ and a molecular weight of 243.25 g/mol . It is characterized by a benzyl group at the 1-position, two fluorine atoms at the 3,3-positions, and hydroxyl groups at the 4,4-positions of the piperidine ring. The compound is commercially available as a white to off-white crystalline powder with a purity exceeding 98% .

For example, 3-benzyloxy-4,4-difluoropiperidine (a structural analog) is synthesized via deprotection of a trifluoroacetyl intermediate using potassium carbonate in methanol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F2NO2 B1527629 1-Benzyl-3,3-difluoropiperidine-4,4-diol CAS No. 1067914-81-1

Propiedades

IUPAC Name

1-benzyl-3,3-difluoropiperidine-4,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYVXSSPDOWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725557
Record name 1-Benzyl-3,3-difluoropiperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067914-81-1
Record name 1-Benzyl-3,3-difluoropiperidine-4,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

1-Benzyl-3,3-difluoropiperidine-4,4-diol is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as a selective antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in various neurological conditions, making the study of this compound's biological activity crucial for developing new treatments.

  • IUPAC Name : 1-benzyl-3,3-difluoro-4,4-piperidinediol
  • Molecular Formula : C₁₂H₁₅F₂NO₂
  • Molecular Weight : 243.25 g/mol
  • Purity : 98% .

This compound acts primarily as an antagonist at the NR2B receptor site. This selectivity is significant as it offers a therapeutic advantage over non-selective NMDA antagonists, which often exhibit undesirable side effects such as dissociation and psychosis . The compound has been shown to inhibit NR2B phosphorylation at tyrosine 1472, impacting its interaction with other proteins involved in neurotransmission .

Antidepressant Effects

Research indicates that NR2B antagonists can exhibit antidepressant properties. In preclinical studies, compounds similar to this compound have demonstrated efficacy in models of depression, suggesting potential applications in treating mood disorders .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective capabilities. In various animal models, it has shown promise in preventing neurodegeneration associated with conditions like Parkinson's disease and levodopa-induced dyskinesias .

Pain Management

In pain models such as the formalin test in rats, the compound exhibited significant analgesic effects. The results indicated reduced nociceptive behavior in treated animals compared to controls, emphasizing its potential role in pain management therapies .

Experimental Models

This compound has been tested in several behavioral assays:

Test Model Outcome
Forced Swim TestMiceReduced immobility time indicating antidepressant-like effects .
Electroconvulsive Threshold TestRatsIncreased seizure threshold suggesting neuroprotective properties .
Pentylenetetrazole (PTZ) Seizure TestMiceDecreased incidence of seizures indicating anticonvulsant effects .
Formalin TestRatsSignificant reduction in pain response phases .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it maintains a good safety index with minimal cardiovascular side effects compared to other NMDA antagonists .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C12H15F2NO2C_{12}H_{15}F_2NO_2 and features a piperidine ring with a benzyl group and difluoromethyl substituents. The presence of hydroxyl groups at the 4-position enhances its reactivity and solubility, making it a valuable intermediate in chemical synthesis.

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidine-4,4-diol is utilized in several key areas of research:

Medicinal Chemistry

  • Pharmacological Potential : Preliminary studies indicate that this compound may act as an antagonist at specific neurotransmitter receptors, suggesting applications in treating neurological disorders such as anxiety and depression. Its structural similarity to other piperidine derivatives enhances its potential as a lead compound for drug development targeting the central nervous system.

Chemical Synthesis

  • Building Block : It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. The strategic placement of functional groups allows for efficient manipulation in synthetic pathways, enabling the construction of complex molecules with high selectivity .

Biochemical Studies

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to significant insights into metabolic processes and disease mechanisms .

Case Study 1: Neuropharmacological Research

Research has shown that this compound exhibits binding affinity for neurotransmitter receptors involved in mood regulation. In vitro studies demonstrated its potential to modulate neurotransmitter release, indicating possible therapeutic effects against mood disorders.

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing fluorinated pyrazolo-piperidines highlighted the utility of this compound as a precursor. The synthesis involved several steps, showcasing the compound's versatility in creating complex fluorinated structures with enhanced biological activity .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Benzyl-3,3-difluoropiperidin-4-oneLacks hydroxyl groupsMore lipophilic; different biological activity
1-Boc-3,3-difluoropiperidineContains tert-butoxycarbonyl groupUsed in peptide synthesis; different reactivity
1-(4-Fluorobenzyl)-3,3-difluoropiperidineSubstituted benzene ringDifferent electronic properties affecting receptor binding
1-Methyl-3,3-difluoropiperidineMethyl substitution instead of benzylAlters steric and electronic characteristics

Comparación Con Compuestos Similares

Hydrogen-Bonding Capacity

  • The 4,4-diol groups in this compound enable strong hydrogen-bonding interactions, which may enhance solubility in polar solvents (e.g., water or methanol) .
  • The hydrochloride salt of 3,3-difluoropiperidine-4,4-diol exhibits improved water solubility due to ionic character, making it suitable for formulations requiring high bioavailability .

Lipophilicity and Bioavailability

  • The benzyl group in the target compound increases lipophilicity (LogP = 1.15), favoring membrane permeability and blood-brain barrier penetration compared to the unsubstituted 3,3-difluoropiperidine-4,4-diol HCl .
  • Alkoxy-substituted analogs (e.g., 3-methoxy-4,4-difluoropiperidine) balance lipophilicity and polarity, allowing for tailored pharmacokinetic profiles .

Métodos De Preparación

Catalytic Hydrogenation and Acid Treatment

Another effective preparation involves catalytic hydrogenation followed by acid treatment:

  • Hydrogenation: A solution of (3S,4S)-1-benzylpyrrolidine-3,4-diol is treated with 10% palladium on carbon in ethanol with acetic acid under pressurized hydrogen (40 psi) at room temperature for 7 hours.
  • Workup: The reaction mixture is filtered and concentrated.
  • Acid Treatment: The residue is treated with 4N hydrochloric acid in 1,4-dioxane and concentrated to yield the target diol as a yellow solid with a yield of 99%.

This two-stage process efficiently converts the precursor to the desired diol with high purity and yield.

Reaction Conditions and Yields

Preparation Step Conditions Yield (%) Notes
1,4-Addition of ethyl bromodifluoroacetate to acrylonitriles Copper powder catalysis, room temperature Not specified Key step for difluoro group introduction
Borane reduction of cyano group Borane reagent, mild conditions Not specified Converts nitrile to amine
Lactamization and reduction Standard lactam formation and reduction protocols Not specified Forms piperidin-4-one and reduces to piperidine
Catalytic hydrogenation of benzylpyrrolidine diol 10% Pd/C, ethanol, acetic acid, 40 psi H2, 20°C, 7 h 99 High yield, clean conversion to this compound
Acid treatment post-hydrogenation 4N HCl in 1,4-dioxane, room temperature Included in above Final step to isolate the diol

Analytical and Experimental Notes

  • The stereochemistry at the 4-position is controlled during reduction and lactamization steps, often yielding the (3S,4S)-isomer, which is relevant for biological activity.
  • The use of palladium on carbon under hydrogen atmosphere is critical for selective reduction without defluorination.
  • Acid treatment post-hydrogenation helps in purifying the product and converting intermediates to the diol form.
  • Mass spectrometry (APCI) confirms the molecular ion at m/z 104 [M+H]^+, consistent with the diol structure.

Summary Table of Key Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C12H13F2NO Precursor piperidin-4-one form
Molecular Weight 225.23 g/mol For 1-Benzyl-3,3-difluoropiperidin-4-one
Catalysts 10% Pd/C Used in hydrogenation step
Solvents Ethanol, 1,4-dioxane Reaction and workup solvents
Reaction Temperature 20–25 °C Mild conditions for hydrogenation
Hydrogen Pressure 40 psi For catalytic hydrogenation
Yield Up to 99% High efficiency reported

The preparation of this compound is well-established through multi-step synthetic routes involving fluorinated intermediates, catalytic hydrogenation, and acid treatment. The methods provide high yields and stereochemical control, making the compound accessible for pharmaceutical research. The key to successful synthesis lies in the selective introduction of difluoro groups and careful reduction steps to form the diol functionality without compromising the fluorinated moiety.

Q & A

Basic: What are the critical synthetic steps and purification strategies for 1-Benzyl-3,3-difluoropiperidine-4,4-diol?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution or fluorination steps. Key solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to facilitate deprotonation and reaction progression . Purification is achieved via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization using ethanol/water mixtures. For industrial-scale optimization, continuous flow reactors improve yield (≥80%) and reduce side products .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., benzyl protons at δ 7.20–7.35 ppm, fluorinated piperidine protons at δ 3.55–4.29 ppm) .
    • 13C NMR confirms carbonyl carbons (δ 160–165 ppm) and fluorinated carbons (split signals due to J-coupling) .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is verified using reverse-phase C18 columns (retention time ~11–12 min, 254 nm detection) .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (e.g., C: 72.85% vs. 72.95%) to confirm stoichiometry .

Advanced: How does fluorination at the 3,3-position influence receptor binding selectivity compared to chloro/bromo analogs?

Methodological Answer:
Fluorine’s high electronegativity and small atomic radius enhance electronic effects (e.g., dipole interactions) and reduce steric hindrance, improving binding to hydrophobic enzyme pockets. Comparative studies using radioligand displacement assays (e.g., for serotonin receptors) show:

  • Fluorinated analog: IC50 = 12 nM (vs. 45 nM for chloro analog) due to stronger C–F···H–N interactions .
  • Bromo analog: Lower selectivity due to bulkier Br atom disrupting fit in active sites .
    Method: Synthesize halogen-substituted analogs, perform competitive binding assays, and analyze via Scatchard plots to quantify affinity differences.

Advanced: What strategies address enantioselective synthesis challenges for the (R,R)-configuration?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)-BINOL-derived catalysts in asymmetric fluorination steps to achieve enantiomeric excess (ee) ≥90% .
  • Kinetic Resolution: Employ lipase-mediated hydrolysis of racemic intermediates (e.g., using Candida antarctica lipase B) to isolate desired enantiomers .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability: Perform hepatic microsomal assays to identify rapid degradation (e.g., CYP450-mediated oxidation). Modify the structure by adding methyl groups to block metabolic hotspots .
  • Solubility Optimization: Use shake-flask method to measure aqueous solubility. If <10 µM, introduce polar groups (e.g., hydroxyls) or formulate with cyclodextrins .
  • Pharmacokinetic (PK) Studies: Administer the compound in rodent models and measure plasma half-life. If t1/2 <1 hr, consider prodrug strategies .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • First Aid: For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline for 10–15 min .
  • Waste Disposal: Collect fluorinated byproducts in halogenated waste containers for incineration by licensed facilities .

Advanced: How do structural analogs (e.g., 4-amino-3-fluoropiperidine derivatives) differ in bioactivity?

Methodological Answer:

  • Benzyl Group Removal: Analogs lacking the benzyl moiety (e.g., 4-amino-3-fluoropiperidine) show reduced lipophilicity (logP = 1.2 vs. 2.8), lowering blood-brain barrier penetration .
  • Activity Testing: Compare IC50 values in enzyme inhibition assays (e.g., acetylcholinesterase). Benzyl-containing derivatives exhibit 10-fold higher potency due to aromatic stacking in active sites .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for fluorination steps (e.g., B3LYP/6-31G* level) to identify feasible reaction pathways .
  • Molecular Dynamics (MD): Simulate binding to target receptors (e.g., 5-HT2A) using AMBER force fields to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,3-difluoropiperidine-4,4-diol
Reactant of Route 2
1-Benzyl-3,3-difluoropiperidine-4,4-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.